molecular formula C18H14Cl2N2O2 B12665463 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- CAS No. 107659-17-6

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

Cat. No.: B12665463
CAS No.: 107659-17-6
M. Wt: 361.2 g/mol
InChI Key: XWKBKNRJOPBVBD-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a propanone backbone with two 4-chlorophenyl groups, a hydroxy group, and an imidazolyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazolyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(4-chlorophenyl)ethanone: Similar structure but lacks the hydroxy and imidazolyl groups.

    1-(4-Chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propanone: Similar but with different substitution patterns.

Uniqueness

1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and imidazolyl groups allows for versatile applications in various fields.

This detailed article provides a comprehensive overview of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

107659-17-6

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)18(24,11-22-10-9-21-12-22)14-3-7-16(20)8-4-14/h1-10,12,24H,11H2

InChI Key

XWKBKNRJOPBVBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CN2C=CN=C2)(C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

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